[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Overview
Description
Alexa Fluor 568 ortho-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
Mechanism of Action
Target of Action
The primary target of the Alexa Fluor 568 ortho-isomer, also known as APDye 568 NHS Ester or [6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g’]diquinolin-1-ium-4-yl]methanesulfonate, are biological specimens . It is primarily used as a fluorochrome , a type of fluorescent dye used to stain these specimens .
Mode of Action
The Alexa Fluor 568 ortho-isomer works by attaching to proteins at high molar ratios .
Result of Action
The Alexa Fluor 568 ortho-isomer enables the detection of low-abundance biological structures with great sensitivity . It produces bright, orange-red fluorescence that is highly photostable, providing reliable and sensitive detection in various applications, including fluorescence microscopy .
Action Environment
The action of the Alexa Fluor 568 ortho-isomer is influenced by the environment in which it is used. It is highly water-soluble and fluorescent across a wide pH range . Its fluorescence is ideally suited for the 568 nm laser line on the Ar-Kr mixed-gas laser and matches well with Red Fluorescent Protein (RFP) filter sets . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as the pH of the solution, the presence of water, and the specific wavelengths of light used in the experimental setup .
Biochemical Analysis
Biochemical Properties
Alexa Fluor 568 ortho-isomer molecules can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing the visibility and detection of these entities in biochemical reactions .
Cellular Effects
In cellular processes, Alexa Fluor 568 ortho-isomer influences cell function by allowing the detection of low-abundance biological structures with great sensitivity . It is used in imaging applications to selectively label F-actin , thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Alexa Fluor 568 ortho-isomer exerts its effects through binding interactions with biomolecules. Its high fluorescence quantum yield and photostability allow it to attach to proteins at high molar ratios . This attachment does not cause significant self-quenching, enabling the dye to remain bright and detectable .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Alexa Fluor 568 ortho-isomer demonstrates stable signal generation in imaging and flow cytometry . It is pH-insensitive over a wide molar range, contributing to its stability
Transport and Distribution
Its ability to attach to proteins suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Alexa Fluor 568 ortho-isomer is used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations This suggests that it may localize to areas of the cell where F-actin is present
Properties
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBKHHGFYXTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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